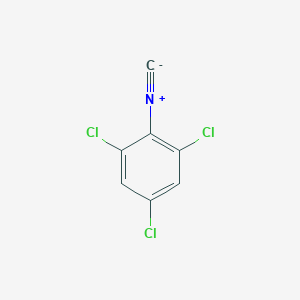

1,3,5-Trichloro-2-isocyanobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KAT681 是一种肝脏选择性甲状腺模拟化合物,以其对肝癌的潜在化学预防特性而闻名。 它因其抑制大鼠肝脏中癌前病变发展的能力而被研究,使其成为癌症预防研究中很有希望的候选者 .

准备方法

合成路线和反应条件

KAT681 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。文献中没有 readily available 的关于合成路线和反应条件的具体细节。

工业生产方法

KAT681 的工业生产方法没有得到很好的记录。通常,此类化合物的生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程可能包括纯化、结晶和质量控制等步骤,以满足工业标准 .

化学反应分析

反应类型

KAT681 经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可以改变分子中的官能团。

常用试剂和条件

涉及 KAT681 的反应中常用的试剂包括氧化剂、还原剂和促进取代反应的催化剂。 具体的条件,如温度、压力和溶剂,取决于所需的反应和所用试剂的性质 .

形成的主要产物

KAT681 反应形成的主要产物取决于反应类型和所用试剂。例如,氧化可能产生氧化衍生物,而还原可能产生化合物的还原形式。 取代反应可以导致形成具有不同官能团的新化合物 .

科学研究应用

作用机制

KAT681 通过选择性靶向肝脏并调节特定受体和蛋白质的表达来发挥其作用。它增加肝脏低密度脂蛋白受体和清道夫受体 B 类,I 型的表达,而不影响胆固醇酯转移蛋白活性。 这种调节导致血浆胆固醇和甘油三酯降低,这与其化学预防特性有关 .

相似化合物的比较

类似化合物

三碘甲状腺原氨酸 (T3): 肝细胞的强促有丝分裂剂,以其对肝癌的修饰作用而闻名。

甲状腺激素受体激动剂: 靶向甲状腺激素受体并表现出类似生物活性的化合物.

KAT681 的独特性

KAT681 的独特性在于其肝脏选择性作用及其作为化学预防剂的潜力。 与其他甲状腺模拟物不同,KAT681 特别针对肝脏,使其成为肝脏相关治疗应用中很有希望的候选者 .

生物活性

1,3,5-Trichloro-2-isocyanobenzene (also known as TCI) is a chlorinated aromatic compound that has garnered attention in various fields due to its biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7Cl3N and a molecular weight of 221.5 g/mol. Its structure consists of a benzene ring substituted with three chlorine atoms and an isocyanobenzene group. This configuration contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of TCI has been evaluated in various studies focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

Toxicity Studies

- Cytotoxicity : Research indicates that TCI exhibits cytotoxic effects on human cell lines. For instance, studies have shown that it can induce apoptosis in HepG2 liver cancer cells, suggesting a potential role in cancer therapy or as a hazardous compound in environmental contexts .

- Genotoxicity : In vitro assays demonstrated that TCI can cause DNA damage in mammalian cells. The genotoxic potential was assessed using the comet assay, which showed significant tail moments indicative of DNA strand breaks .

- Environmental Toxicology : TCI has been identified as a contaminant in various ecosystems. Its persistence and bioaccumulation potential raise concerns regarding its ecological impact and the health risks to organisms exposed to contaminated environments .

The mechanisms underlying the biological activities of TCI are multifaceted:

- Reactive Oxygen Species (ROS) Generation : TCI has been shown to generate ROS, leading to oxidative stress in cells. This process can disrupt cellular functions and lead to cell death .

- Enzyme Inhibition : Some studies suggest that TCI may inhibit specific enzymes involved in detoxification processes, thereby enhancing its toxic effects on living organisms .

Case Studies

Several case studies highlight the significance of TCI's biological activity:

- Case Study 1 : A study investigated the effects of TCI on aquatic organisms. Results indicated that exposure led to significant mortality rates in fish species, emphasizing the compound's toxicity in aquatic environments .

- Case Study 2 : In a laboratory setting, researchers treated human lung cancer cells with varying concentrations of TCI. The findings revealed dose-dependent cytotoxic effects, with IC50 values indicating substantial potency against cancer cells compared to non-cancerous cell lines .

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | ROS generation |

| MCF-7 (Breast) | 25 | Enzyme inhibition |

Table 2: Environmental Impact Studies of TCI

属性

IUPAC Name |

1,3,5-trichloro-2-isocyanobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJGRGSNBWBJRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375295 |

Source

|

| Record name | 1,3,5-trichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157766-10-4 |

Source

|

| Record name | 1,3,5-trichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。